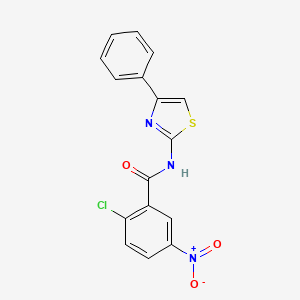
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives.
准备方法
The synthesis of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine .
化学反应分析
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
科学研究应用
Medicinal Chemistry: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Biological Research: It has been used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death .
相似化合物的比较
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
2-chloro-4-nitrophenol: Similar in structure but lacks the thiazole ring, resulting in different biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-5-nitrobenzamide: A closely related compound with a bromophenyl group instead of a phenyl group, which may exhibit different pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
生物活性
2-Chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an antimicrobial agent, with studies indicating efficacy against various bacterial and fungal strains.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Identifiers:
- CAS Number: 307536-44-3
- IUPAC Name: this compound
- Molecular Weight: 328.69 g/mol
Synthesis
The synthesis typically involves multiple steps, including the coupling of a thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method highlights the compound's complex organic nature and its potential for further modifications to enhance biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is believed to involve the inhibition of protein synthesis in microbial cells, leading to cell death.
Case Studies and Research Findings
- Antibacterial Activity:
- Antifungal Activity:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiazole ring is essential for its antimicrobial properties.
- The presence of electron-withdrawing groups (like nitro and chloro) enhances its reactivity and interaction with biological targets.
Comparative Analysis
The compound can be compared with other thiazole derivatives to evaluate relative potency and efficacy:
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 8 | Antibacterial |
| N-(4-bromophenyl)-thiazole derivative | - | 16 | Antibacterial |
| Thiazole-based antifungal agent | - | 12 | Antifungal |
The proposed mechanism involves:
- Inhibition of Protein Synthesis: The compound binds to specific sites on bacterial ribosomes, disrupting protein production.
- Disruption of Cell Membrane Integrity: It may also affect membrane permeability, leading to cell lysis.
属性
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNWRJLKJMUBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













